molecular formula C22H22ClNO3 B11938570 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(4-methoxyphenethyl)propanamide CAS No. 853312-33-1

3-(5-(4-Chlorophenyl)furan-2-yl)-N-(4-methoxyphenethyl)propanamide

Cat. No.: B11938570
CAS No.: 853312-33-1
M. Wt: 383.9 g/mol
InChI Key: OEQXOFVDCCJSFI-UHFFFAOYSA-N
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Description

3-(5-(4-Chlorophenyl)furan-2-yl)-N-(4-methoxyphenethyl)propanamide is a synthetic organic compound characterized by the presence of a furan ring substituted with a chlorophenyl group and a methoxyphenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(4-methoxyphenethyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of Methoxyphenethyl Group: The methoxyphenethyl group can be attached through nucleophilic substitution reactions.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Chlorophenyl)furan-2-yl)-N-(4-methoxyphenethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-(4-Chlorophenyl)furan-2-yl)-N-(4-methoxyphenethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(4-methoxyphenethyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-(5-(4-Chlorophenyl)furan-2-yl)-N-(4-hydroxyphenethyl)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.

    3-(5-(4-Chlorophenyl)furan-2-yl)-N-(4-ethylphenethyl)propanamide: Similar structure but with an ethyl group instead of a methoxy group.

Uniqueness

3-(5-(4-Chlorophenyl)furan-2-yl)-N-(4-methoxyphenethyl)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.

Properties

CAS No.

853312-33-1

Molecular Formula

C22H22ClNO3

Molecular Weight

383.9 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-N-[2-(4-methoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C22H22ClNO3/c1-26-19-8-2-16(3-9-19)14-15-24-22(25)13-11-20-10-12-21(27-20)17-4-6-18(23)7-5-17/h2-10,12H,11,13-15H2,1H3,(H,24,25)

InChI Key

OEQXOFVDCCJSFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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